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Compound of Interest

Compound Name: LM-030

Cat. No.: B10860911

The designation "LM-030" refers to several distinct investigational therapies, each with a
unique mechanism of action and therapeutic target. This guide provides an in-depth technical
overview of four such candidates, offering researchers, scientists, and drug development
professionals a comprehensive resource on their core attributes, preclinical and clinical
findings, and experimental methodologies.

LM-030 (LifeMax Laboratories) for Netherton
Syndrome

A Targeted Topical Therapy for a Rare Genetic Skin Disorder

LifeMax Laboratories is developing LM-030, a topical formulation for the treatment of Netherton
Syndrome (NS), a severe, autosomal recessive genetic disorder.[1][2] The U.S. Food and Drug
Administration (FDA) has granted LM-030 Fast Track, Orphan Drug, and Rare Pediatric
Disease designations, underscoring the significant unmet medical need in this patient
population.[1] The therapy is currently in a pivotal Phase 2/3 clinical trial.[1]

Core Mechanism of Action

Netherton Syndrome is caused by mutations in the SPINK5 gene, which encodes the lympho-
epithelial Kazal-type-related inhibitor (LEKTI), a serine protease inhibitor.[3][4] The absence or
dysfunction of LEKTI leads to the hyperactivity of epidermal proteases, particularly kallikrein-
related peptidases 5 and 7 (KLK5 and KLK7).[4] This excessive protease activity disrupts the
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skin barrier by degrading desmosomal proteins like desmoglein 1, leading to chronic
inflammation, severe scaling (ichthyosis), and hair shaft abnormalities ("bamboo hair").[4][5]

LM-030, previously known as BPR277, is a potent inhibitor of KLK7.[6] By specifically targeting
this key enzyme in the pathological cascade, LM-030 aims to restore the balance of protease
activity in the epidermis, thereby improving skin barrier function and reducing the clinical
manifestations of Netherton Syndrome.
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Figure 1: Proposed Mechanism of Action of LM-030 in Netherton Syndrome. (Within 100
characters)

Clinical Development and Experimental Protocols

A Phase 1/2 clinical trial (NCT01428297) has been completed for LM-030 (as BPR277).[7] This
first-in-human study was designed in three parts to evaluate the safety, tolerability, and
pharmacokinetics of the topical ointment.[7]
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Experimental Protocol: Phase 1/2 Study (NCT01428297) Overview[7][8]

o Part 1 (Healthy Volunteers): The initial part of the study assessed the safety and tolerability
of BPR277 ointment on healthy volunteers. This involved applying the active ointment and a
vehicle control to separate areas on the lower back for two weeks.

o Part 2 (Atopic Dermatitis Patients): This was a double-blind, vehicle-controlled study in adult
patients with atopic dermatitis. Following initial treatment with a topical corticosteroid,
patients applied either BPR277 or a vehicle ointment twice daily for four weeks to evaluate
safety and preliminary efficacy.

o Part 3 (Netherton Syndrome Patients): This part of the study focused on adult patients with a
confirmed diagnosis of Netherton Syndrome. The primary objective was to assess the
potential of BPR277 1% ointment, applied twice daily, to improve the clinical severity of
lesional skin, as measured by the Total Lesional Sign Score for Netherton Syndrome (TLSS-
NS). Secondary objectives included evaluating systemic steady-state pharmacokinetics and
concentrations of BPR277 in the skin.

Data Presentation: Phase 1/2 Study Design for Netherton Syndrome (Part 3)

Parameter Description
Study Phase 1/2
Compound BPR277 (now LM-030) 1% Ointment
_ Adult patients with a confirmed diagnosis of
Population
Netherton Syndrome
) Twice daily (b.i.d.) topical application of BPR277
Intervention

1% ointment

] o To evaluate the potential of BPR277 to improve
Primary Objective o ) ] )
the clinical severity of lesional skin

Change from baseline in the Total Lesional Sign

Primary Endpoint
Score for Netherton Syndrome (TLSS-NS)

) Systemic steady-state pharmacokinetics,
Secondary Endpoints ) ] ]
BPR277 concentrations in the skin
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TUB-030 (Tubulis) for Solid Tumors

A Next-Generation Antibody-Drug Conjugate Targeting 5T4

Tubulis is developing TUB-030, an antibody-drug conjugate (ADC) for the treatment of
advanced solid tumors.[9] This investigational therapy has entered a Phase 1/2a clinical trial (5-
STAR 1-01, NCT06657222).[9][10]

Core Mechanism of Action

TUB-030 is designed to selectively deliver a potent cytotoxic agent to cancer cells that
overexpress the 5T4 oncofetal antigen, which is found on a wide range of solid tumors with
limited expression in healthy tissues.[6][10] The ADC consists of three key components:

e Antibody: A humanized, Fc-silenced IgG1 monoclonal antibody that specifically binds to the
5T4 antigen on the surface of tumor cells.[11]

o Payload: Exatecan, a potent topoisomerase | inhibitor. Topoisomerase | is an enzyme
essential for DNA replication and transcription. Its inhibition leads to DNA damage and
apoptosis in rapidly dividing cancer cells.[11][12]

» Linker: Tubulis's proprietary Tubutecan linker-payload platform, which utilizes P5 conjugation
chemistry. This technology ensures a stable connection between the antibody and the
payload in circulation, minimizing off-target toxicity. The linker is designed to be cleaved once
the ADC is internalized by the tumor cell, releasing the exatecan payload.[1][11]

The drug-to-antibody ratio (DAR) of TUB-030 is a homogeneous 8, maximizing the therapeutic
payload delivered to the target cells.[11][12]
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Figure 2: Mechanism of Action of TUB-030 ADC. (Within 100 characters)

Preclinical Data and Experimental Protocols
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Preclinical studies have demonstrated that TUB-030 exhibits potent and long-lasting anti-tumor
activity in a range of mouse models, including those with low 5T4 expression.[3] A single
treatment with TUB-030 was shown to eliminate tumors in a triple-negative breast cancer
mouse model.[3]

Experimental Protocol: In Vivo Efficacy Studies

e Animal Models: Xenograft or patient-derived xenograft (PDX) mouse models with tumors
expressing varying levels of the 5T4 antigen.

* Intervention: Administration of TUB-030 at various dose levels (e.g., 1 mg/kg).[10]

o Comparator: A clinically tested comparator ADC or vehicle control.[3]

e Primary Endpoint: Tumor growth inhibition or regression over time.

e Secondary Endpoints: Body weight changes (as a measure of toxicity), survival analysis.

Data Presentation: Preclinical Efficacy of TUB-030

Model Intervention Key Finding

Triple-Negative Breast Cancer ) o
Single treatment of TUB-030 Tumor elimination
Mouse Model

Various Solid Tumor Models Doses as low as 1 mg/kg Long-lasting tumor regression

TTX-030 (Trishula Therapeutics) for Advanced
Cancers

An Immuno-Oncology Agent Targeting the ATP-Adenosine Pathway

Trishula Therapeutics, in collaboration with AbbVie, is developing TTX-030, a first-in-class anti-
CD39 monoclonal antibody for the treatment of advanced cancers.[4][13] The therapy is being
evaluated in Phase 1/2 clinical trials as a monotherapy and in combination with other anti-
cancer agents.[13]

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/10835624/
https://pubmed.ncbi.nlm.nih.gov/10835624/
https://www.globenewswire.com/news-release/2021/05/14/2229624/0/en/Netherton-Syndrome-Pipeline-Industry-Insights-into-Global-emerging-therapies-scenario-Leading-Pharma-Players-Emerging-Trends-DelveInsight.html
https://pubmed.ncbi.nlm.nih.gov/10835624/
https://pubmed.ncbi.nlm.nih.gov/16601670/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6705480/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6705480/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Core Mechanism of Action

The tumor microenvironment (TME) is often characterized by high levels of
immunosuppressive adenosine, which is generated from the breakdown of adenosine
triphosphate (ATP). The conversion of ATP to adenosine monophosphate (AMP) is the rate-
limiting step in this pathway and is catalyzed by the ectoenzyme CD39.[13][14]

TTX-030 is an antibody that inhibits the activity of CD39.[13] This inhibition has a dual effect on
the TME:

¢ Reduces Immunosuppressive Adenosine: By blocking the production of AMP, TTX-030
prevents the subsequent generation of adenosine, thereby mitigating its inhibitory effects on
immune effector cells such as T cells, B cells, and NK cells.[13]

e Maintains High Levels of Pro-Inflammatory ATP: The accumulation of extracellular ATP
stimulates dendritic and myeloid-derived cells, which are crucial for initiating and sustaining
both innate and adaptive anti-tumor immune responses.[13][14]
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Figure 3: Mechanism of Action of TTX-030. (Within 100 characters)

Clinical Development and Experimental Protocols

TTX-030 is being evaluated in the Phase 2 ELTIVATE trial (NCT06119217) as a first-line
treatment for metastatic pancreatic adenocarcinoma.[14]

Experimental Protocol: ELTIVATE Phase 2 Study (NCT06119217) Overview[14]
¢ Study Phase: 2

» Population: Patients with first-line metastatic pancreatic adenocarcinoma.

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/product/b10860911?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/15304086/
https://pubmed.ncbi.nlm.nih.gov/15304086/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

* Intervention Arms:
o TTX-030 in combination with chemotherapy (gemcitabine and nab-paclitaxel).
o TTX-030 in combination with budigalimab (an anti-PD-1 antibody) and chemotherapy.
o Chemotherapy alone.

e Primary Endpoint: Progression-free survival (PFS) in a biomarker-enriched (HLA-DQhigh)
population.

e Secondary Endpoints: PFS in the overall population, safety, objective response rate, duration
of response, and overall survival.

ASTX030 (Astex Pharmaceuticals) for Myeloid
Malighancies

An Oral Combination Therapy for MDS and AML

Astex Pharmaceuticals is developing ASTX030, an oral fixed-dose combination of cedazuridine
and azacitidine for the treatment of myelodysplastic syndromes (MDS) and acute myeloid
leukemia (AML).[5]

Core Mechanism of Action

Azacitidine is a hypomethylating agent that has been a cornerstone of treatment for MDS and
AML. However, it is typically administered parenterally due to degradation by the enzyme
cytidine deaminase (CDA) in the gut and liver.[5][15]

ASTX030 combines azacitidine with cedazuridine, an inhibitor of CDA.[5] By inhibiting CDA,
cedazuridine prevents the breakdown of azacitidine, thereby increasing its oral bioavailability
and allowing for an all-oral treatment regimen with pharmacokinetic exposure comparable to
subcutaneous administration.[5][15] Azacitidine exerts its anti-neoplastic effects by
incorporating into DNA and inhibiting DNA methyltransferase (DNMT), which leads to DNA
hypomethylation and a decrease in tumor cell growth.[5]
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Figure 4: Mechanism of Action of ASTX030. (Within 100 characters)

Clinical Development and Experimental Protocols

ASTX030 has been evaluated in a multi-phase clinical trial program.
Experimental Protocol: Phase 1 Trial Overview[15]
e Study Phase: 1

» Objective: To identify the recommended Phase 2 dose by comparing the pharmacokinetic
(PK) profile of oral ASTX030 with subcutaneous azacitidine.

o Population: Patients with MDS and AML.

* Methodology: A dose-escalation study to determine the optimal dose of cedazuridine to
achieve sufficient CDA inhibition and enhance the oral bioavailability of azacitidine.
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» Primary Endpoint: Pharmacokinetic equivalence (Area Under the Curve - AUC) of oral
ASTX030 to subcutaneous azacitidine.

e Secondary Endpoints: Safety, tolerability, preliminary efficacy, and impact on global DNA
methylation.

Data Presentation: Phase 1 Pharmacokinetic Findings[15]

Cedazuridine Dose Azacitidine Dose Outcome

Achieved pharmacokinetic
20 mg 140 mg equivalence (AUC) to

subcutaneous azacitidine

Selected as the recommended

Phase 2 dose

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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